((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate ((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13654915
InChI: InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m0/s1
SMILES: CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Molecular Formula: C14H22N5O7P
Molecular Weight: 403.33 g/mol

((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate

CAS No.:

Cat. No.: VC13654915

Molecular Formula: C14H22N5O7P

Molecular Weight: 403.33 g/mol

* For research use only. Not for human or veterinary use.

((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate -

Specification

Molecular Formula C14H22N5O7P
Molecular Weight 403.33 g/mol
IUPAC Name [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid
Standard InChI InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m0/s1
Standard InChI Key XLYSRKLPLHUWCJ-JTQLQIEISA-N
Isomeric SMILES C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCOC(=O)OC(C)C
SMILES CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Canonical SMILES CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Basic Descriptors

The IUPAC name of the compound, [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid , reflects its intricate architecture. Key identifiers include:

  • CAS Registry Number: 2125726-11-4

  • Molecular Formula: C₁₄H₂₂N₅O₇P

  • Molecular Weight: 403.33 g/mol

  • Synonym: Mono ester impurity (Tenofovir)

The compound’s stereochemistry is defined by the (S)-configuration at the propan-2-yl group attached to the purine moiety, a critical factor influencing its biochemical interactions .

Structural Elucidation

The 2D structure (Fig. 1) reveals:

  • A 6-aminopurine base linked via a propane-2-yloxy group.

  • A phosphoryloxy-methyl carbonate ester functional group.

  • An isopropyl carbonate substituent .

Key bonding features:

  • The purine ring system engages in π-π stacking and hydrogen bonding via its amino and nitrogen atoms.

  • The phosphate ester linkage introduces polarity, impacting solubility.

  • The isopropyl carbonate group contributes to steric bulk, affecting metabolic stability .

Table 1: Comparative Structural Features of Related Impurities

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Stereochemistry
((((((S)-1-(6-Amino...) isopropyl carbonate2125726-11-4 C₁₄H₂₂N₅O₇P403.33S-configuration
((((((R)-1-(6-Amino...) isopropyl carbonate1534434-02-0 C₁₈H₂₆N₅O₁₁P519.4R-configuration
[1-(6-Aminopurin-9-yl)...] but-2-enedioateVC16800289C₂₃H₃₄N₅O₁₄P635.5Not specified

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized as an intermediate or impurity during tenofovir production. A representative pathway involves:

  • Nucleoside Formation: Coupling 6-aminopurine with (S)-1-chloropropan-2-ol under basic conditions .

  • Phosphorylation: Reaction with phosphorochloridate derivatives to introduce the phosphoryloxy-methyl group.

  • Esterification: Treatment with isopropyl chloroformate to form the carbonate ester.

Critical parameters:

  • Temperature: 0–5°C during phosphorylation to minimize side reactions.

  • Catalysts: Triethylamine for deprotonation.

  • Yield: ~12–18% due to competing hydrolysis .

Table 2: Key Impurities in Tenofovir Synthesis

Impurity TypeStructural FeatureDetection Method
Monoester impurity (this compound)Retains one free hydroxyl group on phosphateHPLC-UV (λ=260 nm)
Diester impurityFully esterified phosphate groupLC-MS/MS
Purine degradation productsOxidized or deaminated purine ringsNMR spectroscopy

Physicochemical Properties

Computed Properties

Data from PubChem and Vulcanchem reveal:

  • Hydrogen Bond Donors: 2 (NH₂ on purine, P–OH) .

  • Hydrogen Bond Acceptors: 11 (N, O, P=O) .

  • LogP (XLogP3-AA): -0.1, indicating moderate hydrophilicity .

  • Topological Polar Surface Area (TPSA): 161 Ų, consistent with high polarity .

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C (DSC data).

  • Hydrolytic Sensitivity: The phosphate ester bond undergoes hydrolysis at pH <3 or >9 .

  • Photodegradation: UV exposure (λ=254 nm) causes purine ring cleavage.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, purine H8), 6.47 (br s, 2H, NH₂), 4.80–4.60 (m, 2H, OCH₂P), 1.25 (d, 6H, isopropyl CH₃) .

  • ³¹P NMR (162 MHz, DMSO-d₆): δ -0.8 (s, phosphate).

  • IR (KBr): 1740 cm⁻¹ (C=O carbonate), 1250 cm⁻¹ (P=O).

Chromatographic Methods

  • HPLC Conditions:

    • Column: C18, 150 × 4.6 mm, 3.5 µm

    • Mobile Phase: 0.1% TFA in H₂O (A) / Acetonitrile (B)

    • Gradient: 5–95% B over 20 min

    • Retention Time: 12.3 min

Applications and Pharmacological Relevance

Role in Quality Control

As a process-related impurity, its quantification is mandatory per ICH Q3A guidelines:

  • Acceptance Threshold: ≤0.15% in tenofovir APIs .

  • Toxicological Significance: No mutagenicity predicted (Ames test negative) .

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